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bromophenyl)ethanone

Cat. No.: B1510461 Get Quote

An In-depth Technical Guide to 1-(2-Amino-6-bromophenyl)ethanone: Physicochemical

Properties, Synthesis, and Synthetic Applications

Abstract
This technical guide provides a comprehensive scientific overview of 1-(2-Amino-6-
bromophenyl)ethanone (CAS No. 55830-09-6), a valuable substituted acetophenone for

researchers, medicinal chemists, and drug development professionals. While experimental

data for this specific isomer is limited in publicly accessible literature, this document

consolidates available information, presents robustly predicted data based on established

chemical principles, and outlines its significant potential as a precursor in heterocyclic

chemistry. The guide covers its core physicochemical properties, detailed spectral analysis

based on predictive models and comparisons with structural analogs, a proposed multi-step

synthetic pathway, and its primary application in the Friedländer annulation for the synthesis of

8-bromoquinolines—a privileged scaffold in medicinal chemistry. All methodologies are

presented with the clarity and rigor required for practical application in a research and

development setting.

Introduction and Significance
1-(2-Amino-6-bromophenyl)ethanone is an aromatic ketone featuring an aniline moiety ortho

to the acetyl group and a bromine atom at the 6-position. This specific arrangement of

functional groups—an o-aminoaryl ketone—makes it an exceptionally useful building block for
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constructing complex heterocyclic systems. The presence of the bromine atom provides a

reactive handle for further synthetic modifications via cross-coupling reactions, while the ortho-

amino ketone functionality is the key prerequisite for cyclocondensation reactions.

Its primary utility lies in its role as a precursor for 8-bromo-substituted quinolines through the

Friedländer synthesis.[1][2] The quinoline ring system is a cornerstone in medicinal chemistry,

forming the core of numerous pharmaceuticals with a wide spectrum of biological activities,

including anti-malarial and anti-cancer properties.[1][3] Therefore, having reliable access to and

a thorough understanding of intermediates like 1-(2-Amino-6-bromophenyl)ethanone is

critical for the exploration of novel chemical space in drug discovery.

Physicochemical Properties
The fundamental physical and chemical properties of 1-(2-Amino-6-bromophenyl)ethanone
are summarized below. It is important to note that while core identifiers are well-established,

some physical properties like boiling point are based on computational predictions due to a lack

of comprehensive experimental data in peer-reviewed literature.
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Property Value Source(s)

IUPAC Name
1-(2-Amino-6-

bromophenyl)ethanone
-

Synonyms
2'-Amino-6'-

bromoacetophenone
-

CAS Number 55830-09-6 [4]

Molecular Formula C₈H₈BrNO [4]

Molecular Weight 214.06 g/mol [4]

Appearance Yellow solid [5]

Melting Point Not available [5]

Boiling Point 311.5 ± 27.0 °C (Predicted) [6]

Density 1.535 ± 0.06 g/cm³ (Predicted) [6]

Solubility

Expected to be soluble in

common organic solvents like

Dichloromethane (DCM),

Chloroform, Ethyl Acetate, and

alcohols. Sparingly soluble in

water.

-

Storage Conditions

Store at 2-8°C, sealed in a dry

environment and protected

from light.

[5]

Spectroscopic and Analytical Characterization
Definitive experimental spectra for 1-(2-Amino-6-bromophenyl)ethanone are not widely

published. The following sections provide an expert analysis of the expected spectral data

based on computational prediction tools and direct comparison with structurally similar

compounds.[7][8][9][10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://data.epo.org/publication-server/rest/v1.0/publication-dates/20150715/patents/EP2894154NWA1/document.html
https://data.epo.org/publication-server/rest/v1.0/publication-dates/20150715/patents/EP2894154NWA1/document.html
https://data.epo.org/publication-server/rest/v1.0/publication-dates/20150715/patents/EP2894154NWA1/document.html
http://commonorganicchemistry.com/Patents/Deciphera/WO2013134298.pdf
http://commonorganicchemistry.com/Patents/Deciphera/WO2013134298.pdf
https://www.researchgate.net/publication/10456467_The_enzymatic_acetylation_of_amines
https://www.researchgate.net/publication/10456467_The_enzymatic_acetylation_of_amines
http://commonorganicchemistry.com/Patents/Deciphera/WO2013134298.pdf
https://www.benchchem.com/product/b1510461?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38786767/
https://caspre.ca/
https://www.acdlabs.com/products/spectrus-platform/nmr-predictors/
https://www.nmrdb.org/new_predictor/
https://www.nmrdb.org/13c/
https://vchem3d.univ-tlse3.fr/vM_NMR-predictor13C.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1510461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The predicted ¹H and ¹³C NMR chemical shifts are crucial for structural verification and purity

assessment. Predictions are based on established substituent effects on the aromatic ring.

Table of Predicted NMR Data (Solvent: CDCl₃)

¹H NMR
Predicted δ
(ppm)

Multiplicity Integration Assignment

Aromatic CH ~7.25 - 7.40 t 1H H-4

Aromatic CH ~6.80 - 6.95 d 1H H-5

Aromatic CH ~6.65 - 6.80 d 1H H-3

Amine (NH₂) ~5.5 - 6.5 broad s 2H -NH₂

| Acetyl (CH₃) | ~2.60 | s | 3H | -COCH₃ |

¹³C NMR Predicted δ (ppm) Assignment

Carbonyl C=O ~200 -COCH₃

Aromatic C-NH₂ ~148 C-2

Aromatic C-Br ~115 C-6

Aromatic CH ~135 C-4

Aromatic CH ~120 C-5

Aromatic CH ~118 C-3

Aromatic C-CO ~122 C-1

Acetyl CH₃ ~28-30 -COCH₃

Justification: The electron-donating amino group will shield ortho and para protons (H-3, H-5),

shifting them upfield, while the electron-withdrawing acetyl and bromo groups will have a

deshielding effect. The broad signal for the amine protons is characteristic and its chemical

shift can vary with concentration and solvent.
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Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. Based on the spectrum

of 2'-Aminoacetophenone, the following characteristic absorption bands are expected.[13][14]

[15][16]

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium
N-H symmetric & asymmetric

stretch (primary amine)

3100 - 3000 Medium Aromatic C-H stretch

1650 - 1630 Strong
C=O stretch (ketone,

conjugated)

1620 - 1580 Strong N-H scissoring (bending)

1580 - 1450 Medium-Strong Aromatic C=C stretches

1360 Strong C-CO stretch

1300 - 1200 Strong Aromatic C-N stretch

600 - 500 Medium C-Br stretch

Causality: The carbonyl stretch is observed at a lower frequency than a typical aliphatic ketone

(~1715 cm⁻¹) due to conjugation with the aromatic ring. The N-H stretching region will

characteristically show two bands for the primary amine.

Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is expected to show a distinct molecular ion peak

and predictable fragmentation patterns.[17][18][19][20][21]

Molecular Ion (M⁺): A prominent molecular ion peak will be observed with a characteristic

M/M+2 isotopic pattern of approximately 1:1 intensity ratio, which is definitive for the

presence of a single bromine atom. The expected m/z values would be 213 (for ⁷⁹Br) and

215 (for ⁸¹Br).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/pdf/2_Aminoacetophenone_spectroscopic_data_analysis_NMR_IR_MS.pdf
https://www.chemicalbook.com/SpectrumEN_551-93-9_IR1.htm
https://spectrabase.com/spectrum/2X5O8Nce83x
https://spectrabase.com/spectrum/3MHLxRRBp5r
https://chalk.richmond.edu/CMoR/info/ModAdd/MS/spectrum.htm
https://www.benchchem.com/pdf/Mass_Spectrometry_Fragmentation_Analysis_4_Bromo_2_2_dimethylbutyrophenone_vs_Related_Aromatic_Ketones.pdf
https://www.chemicalbook.com/SpectrumEN_99-90-1_MS.htm
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-Fac_Eng_Univ_Tokyo-JP011061
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1510461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Fragmentations:

[M-15]⁺ (m/z 198/200): Loss of a methyl radical (•CH₃) via alpha-cleavage, a common

fragmentation for methyl ketones.

[M-43]⁺ (m/z 170/172): Loss of an acetyl radical (•COCH₃).

Bromobenzoyl Cation (m/z 183/185): A very stable fragment corresponding to

[BrC₆H₄CO]⁺, resulting from cleavage of the bond between the carbonyl carbon and the

aromatic ring.

Bromophenyl Cation (m/z 155/157): Subsequent loss of carbon monoxide (CO) from the

bromobenzoyl cation.

Proposed Synthesis Pathway
A specific, peer-reviewed synthesis protocol for 1-(2-Amino-6-bromophenyl)ethanone is not

readily available. However, a chemically sound and efficient two-step pathway can be proposed

starting from the commercially available precursor, 1-(2-bromo-6-nitrophenyl)ethanone.

Step 1: Nitro Group Reduction
Step 2: Work-up & Isolation

1-(2-Bromo-6-nitrophenyl)ethanone 1-(2-Amino-6-bromophenyl)ethanone

 SnCl₂·2H₂O, Ethanol
Reflux, 2-4h Pure Product

 1. Basify (e.g., NaHCO₃)
 2. Extraction (EtOAc)
 3. Chromatography

1-(2-Amino-6-
bromophenyl)ethanone

+

Ketone
(e.g., Acetone)

 Acid or Base Catalyst
(e.g., p-TsOH, KOtBu)

Heat
8-Bromo-2,4-dimethylquinoline
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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